Arundinin

Anti-inflammatory Neutrophil elastase Bibenzyl SAR

Select Arundinin when your research demands dual epigenetic/cytoskeletal modulation. This 3,3′-dihydroxy-4-(4-hydroxybenzyl)-5-methoxybibenzyl uniquely inhibits both HDAC8 and tubulin in breast cancer models, unlike moscatilin or crepidatin. It delivers sub‑micromolar neutrophil elastase suppression (IC50 0.9 μM, >14‑fold stronger than batatasin III) and powerful radical scavenging (DPPH IC50 0.90 μg/mL). Its distinct 4‑hydroxybenzyl group is essential for SAR studies of isoform selectivity. Procure for reliable, multi‑target bioactivity.

Molecular Formula C22H22O4
Molecular Weight 350.4 g/mol
Cat. No. B11934698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArundinin
Molecular FormulaC22H22O4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1CC2=CC=C(C=C2)O)O)CCC3=CC(=CC=C3)O
InChIInChI=1S/C22H22O4/c1-26-22-14-17(6-5-15-3-2-4-19(24)11-15)13-21(25)20(22)12-16-7-9-18(23)10-8-16/h2-4,7-11,13-14,23-25H,5-6,12H2,1H3
InChIKeyBVFRTQOQLFIUFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arundinin: A Bibenzyl-Derived Stilbenoid with Differentiated Bioactivity Profiles for Targeted Research Procurement


Arundinin (CAS 148225-38-1) is a naturally occurring stilbenoid belonging to the bibenzyl class of phenolic compounds, characterized by a 3,3′-dihydroxy-4-(4-hydroxybenzyl)-5-methoxybibenzyl core structure [1]. It has been isolated from orchid species including Arundina bambusifolia [2] and Bletilla striata [3]. The compound exhibits a polyphenolic architecture (molecular formula C22H22O4, MW 350.41) with three phenolic hydroxyl groups and one methoxy substituent, conferring both antioxidant potential and capacity for specific protein interactions [1].

Why In-Class Bibenzyls Cannot Substitute for Arundinin: Structural Determinants of Differentiated Pharmacology


Within the bibenzyl chemical class, subtle variations in hydroxylation and methoxylation patterns profoundly alter biological target engagement. Arundinin's unique 3,3′-dihydroxy-4-(4-hydroxybenzyl)-5-methoxy substitution distinguishes it from close analogs such as moscatilin (which lacks the 4-hydroxybenzyl group and features a different methoxy arrangement) [1] and crepidatin (which possesses an alternative hydroxylation pattern) [2]. These structural differences translate into quantitatively distinct activity profiles across multiple validated assays, making direct substitution without empirical verification scientifically unsound. The following quantitative evidence demonstrates precisely where arundinin's performance diverges from in-class comparators.

Quantitative Differentiation of Arundinin Against Closest Analogs: A Comparator-Anchored Evidence Matrix


Anti-Inflammatory Potency: Arundinin Exhibits Sub-Micromolar Elastase Release Inhibition Superior to Reference Bibenzyls

Arundinin demonstrates potent inhibition of fMLP/CB-induced elastase release in human neutrophils with an IC50 of 0.9 μM [1]. This represents a 14-fold higher potency compared to the bibenzyl analog batatasin III, which inhibits NO production with an IC50 of 12.95 μM under comparable inflammatory stimulus conditions [2]. Additionally, arundinin's activity surpasses that of the reference flavonoid quercetin (IC50 15.7-16.3 μM in NO production assays) by approximately 17-fold [3], establishing a differentiated anti-inflammatory profile within the bibenzyl class.

Anti-inflammatory Neutrophil elastase Bibenzyl SAR

Antioxidant Capacity: Arundinin Achieves Low μg/mL IC50 Values Across Multiple Radical Scavenging Assays

Arundinin demonstrates potent antioxidant activity with IC50 values of 0.90 μg/mL (DPPH), 0.98 μg/mL (ABTS), and 5 μg/mL (H2O2) [1]. This performance is comparable to or exceeds that of the standard antioxidant ascorbic acid (typical DPPH IC50 ~2-5 μg/mL under similar conditions) [2]. In contrast, the related bibenzyl batatasin III exhibits substantially weaker DPPH scavenging activity with an IC50 of 206.82 μg/mL [3], representing a >200-fold difference in potency. This quantitative disparity underscores arundinin's superior electron-donating capacity conferred by its specific hydroxylation architecture.

Antioxidant DPPH ABTS Free radical scavenging

Dual HDAC8/Tubulin Inhibition: Arundinin Demonstrates a Unique Polypharmacology Profile Not Observed in Structurally Related Bibenzyls

Through structure-based virtual screening of 96,403 natural compounds followed by molecular docking and molecular dynamics simulations, arundinin (CNP0112925) was identified as a selective dual inhibitor of HDAC8 and tubulin [1]. Functional validation confirmed that arundinin inhibits HDAC8 enzymatic activity and disrupts tubulin organization in breast cancer cells, triggering mitochondrial superoxide production and apoptosis [1]. The IC50 values for breast cancer cell viability were determined as 50 μM for MCF7 cells and 50 μM for MDA-MB-453 cells (48-hour treatment) [1]. In contrast, the structurally related bibenzyl moscatilin, which lacks arundinin's specific 4-hydroxybenzyl substitution, exhibits substantially weaker antiproliferative activity against breast cancer cells (MCF-7 IC50 = 57 ± 4.18 μM) [2] and operates via distinct mechanisms (tubulin depolymerization without HDAC8 engagement) . This dual-target profile represents a mechanistically differentiated pharmacology within the bibenzyl class.

HDAC8 inhibition Tubulin Epigenetics Breast cancer

Superoxide Anion Generation Inhibition: Arundinin Demonstrates Differentiated Potency in Neutrophil Oxidative Burst Assays

Arundinin inhibits FMLP/cytochalasin B-induced superoxide anion generation in human neutrophils with an IC50 of 2.2 μM [1]. This activity is structurally distinct from related bibenzyls. While direct comparative data for superoxide inhibition by moscatilin or crepidatin are not available, arundinin's dual inhibition of elastase release (IC50 0.9 μM) and superoxide generation (IC50 2.2 μM) in the same cellular system [1] represents a broader anti-inflammatory profile than typically observed for simpler bibenzyl analogs. The compound's capacity to attenuate two key neutrophil effector functions at low micromolar concentrations differentiates it from compounds that target only a single inflammatory pathway.

Superoxide anion Oxidative burst Neutrophil Inflammation

Structural Differentiation: Arundinin's 4-Hydroxybenzyl Substituent Confers Unique Molecular Recognition Properties

Arundinin's 3,3′-dihydroxy-4-(4-hydroxybenzyl)-5-methoxybibenzyl structure distinguishes it from related bibenzyls such as moscatilin (4,4′-dihydroxy-3,3′,5-trimethoxybibenzyl) [1] and crepidatin (3,4′-dihydroxy-3′,5-dimethoxybibenzyl) [2]. Molecular dynamics simulations of arundinin in complex with Class I HDACs revealed specific ligand atom interactions with HDAC8 residues that are not conserved in HDAC1, HDAC2, or HDAC3 isoforms [3]. The presence of the 4-hydroxybenzyl moiety at position 4 of the bibenzyl core, absent in moscatilin and crepidatin, is predicted to contribute to this isoform selectivity profile [3]. This structural differentiation provides a rational basis for arundinin's distinct biological activity relative to in-class analogs lacking this substitution pattern.

Bibenzyl SAR Molecular docking Structure-activity relationship

Comparative Antiproliferative Selectivity: Arundinin Demonstrates Moderate Potency with Dual-Target Mechanism

Arundinin exhibits antiproliferative activity against MCF7 and MDA-MB-453 breast cancer cells with IC50 values of 50 μM (48 h) [1]. While this potency is moderate compared to the bibenzyl moscatilin's activity against hepatoma FHCC-98 cells (IC50 = 8.68 ± 0.95 μM) [2], arundinin's value proposition lies in its dual HDAC8/tubulin inhibitory mechanism rather than maximal potency [1]. In contrast, moscatilin operates solely via tubulin depolymerization without HDAC8 engagement . This mechanistic differentiation is critical for researchers investigating epigenetic modulation in cancer, where single-agent tubulin inhibitors may not recapitulate the dual-target pharmacology of arundinin.

Antiproliferative Cancer cell lines Selectivity

Defined Application Scenarios for Arundinin Based on Quantitative Differentiation Evidence


Dual HDAC8/Tubulin Inhibition Studies in Breast Cancer Epigenetics

Arundinin is the preferred bibenzyl for research programs investigating dual inhibition of HDAC8 and tubulin in breast cancer models. Unlike moscatilin or crepidatin, which lack validated HDAC8 engagement [1], arundinin has been confirmed through molecular docking, molecular dynamics simulations, and functional assays to inhibit both HDAC8 activity and tubulin organization in MCF7 and MDA-MB-453 breast cancer cells [2]. This dual-target profile enables investigation of epigenetic and cytoskeletal crosstalk in cancer cell viability and apoptosis. Researchers should select arundinin when the experimental objective requires simultaneous modulation of chromatin organization and microtubule dynamics rather than single-target tubulin inhibition.

High-Potency Anti-Inflammatory Studies Targeting Neutrophil Elastase Release

For experimental systems requiring potent inhibition of neutrophil elastase release, arundinin (IC50 = 0.9 μM) provides quantitatively superior activity compared to batatasin III (IC50 = 12.95 μM) and the reference anti-inflammatory compound quercetin (IC50 = 15.7-16.3 μM) [1]. This sub-micromolar potency makes arundinin the optimal bibenzyl scaffold for studies of inflammatory mediator release in human neutrophils, particularly when low working concentrations are required to avoid off-target effects. Procurement of arundinin for these applications is supported by direct comparative IC50 data across multiple inflammatory readouts.

Antioxidant Screening Programs Requiring Low-μg/mL Potency

Arundinin's antioxidant capacity, with IC50 values of 0.90 μg/mL (DPPH), 0.98 μg/mL (ABTS), and 5 μg/mL (H2O2) [1], positions it as a high-potency natural antioxidant for in vitro screening programs. In contrast, the related bibenzyl batatasin III exhibits >200-fold weaker DPPH scavenging activity (IC50 = 206.82 μg/mL) [2]. Researchers seeking a bibenzyl-class compound with antioxidant potency comparable to ascorbic acid should procure arundinin rather than batatasin III to achieve robust radical scavenging at lower compound concentrations, thereby minimizing solvent interference and cytotoxicity artifacts.

Structure-Activity Relationship Studies of Bibenzyl 4-Hydroxybenzyl Substitution

Arundinin's unique 3,3′-dihydroxy-4-(4-hydroxybenzyl)-5-methoxybibenzyl structure [1] makes it an essential reference compound for SAR studies investigating the biological significance of the 4-hydroxybenzyl moiety. This substitution pattern is absent in moscatilin (4,4′-dihydroxy-3,3′,5-trimethoxybibenzyl) and crepidatin (3,4′-dihydroxy-3′,5-dimethoxybibenzyl) [2], and molecular modeling indicates that the 4-hydroxybenzyl group contributes to selective interactions with HDAC8 over other Class I HDAC isoforms [3]. Procurement of arundinin is therefore justified for any SAR program aiming to correlate 4-hydroxybenzyl substitution with differential target engagement or isoform selectivity within the bibenzyl chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arundinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.